

Spectroscopic Data of Chetoseminudin B: A Technical Guide

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Compound of Interest

Compound Name: Chetoseminudin B

Cat. No.: B15576772

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This technical guide provides an in-depth overview of the spectroscopic data for **Chetoseminudin B**, a cytotoxic and antimicrobial indole alkaloid. The following sections detail the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data, the experimental protocols for data acquisition, and a workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The ^1H and ^{13}C NMR spectroscopic data for **Chetoseminudin B** were obtained from the endophytic fungus *Chaetomium* sp. SYP-F7950, isolated from *Panax notoginseng*.^[1] The data presented here are crucial for the structural elucidation and verification of this natural product.

^1H NMR Data

The ^1H NMR spectrum was recorded on a 600 MHz spectrometer in DMSO-d_6 . The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Position	δ H (ppm)	Multiplicity	J (Hz)
2	8.68	s	
5	3.99	s	
7a	3.43	dd	14.4, 4.2
7b	2.99	d	14.4
9	7.04	d	7.8
11	7.26	d	7.8
12	7.01	t	7.8
13	6.94	t	7.8
14	7.67	d	7.8
15a	3.69	d	11.4
15b	3.28	d	11.4
S-CH ₃	0.87	s	
O-CH ₃	3.18	s	

¹³C NMR Data

The ¹³C NMR spectrum was recorded on a 150 MHz spectrometer in DMSO-d₆. The chemical shifts (δ) are reported in ppm.

Position	δC (ppm)	Type
1	165.9	C
3	77.2	C
4	165.3	C
6	87.7	C
7	34.6	CH ₂
8	107.3	C
9	125.4	CH
10a	135.9	C
11	111.1	CH
12	120.8	CH
13	118.4	CH
14	118.9	CH
14a	128.2	C
15	65.3	CH ₂
S-CH ₃	9.7	CH ₃
O-CH ₃	50.8	CH ₃

Experimental Protocols

The spectroscopic data for **Chetoseminudin B** were acquired using the following instrumentation and parameters^[1]:

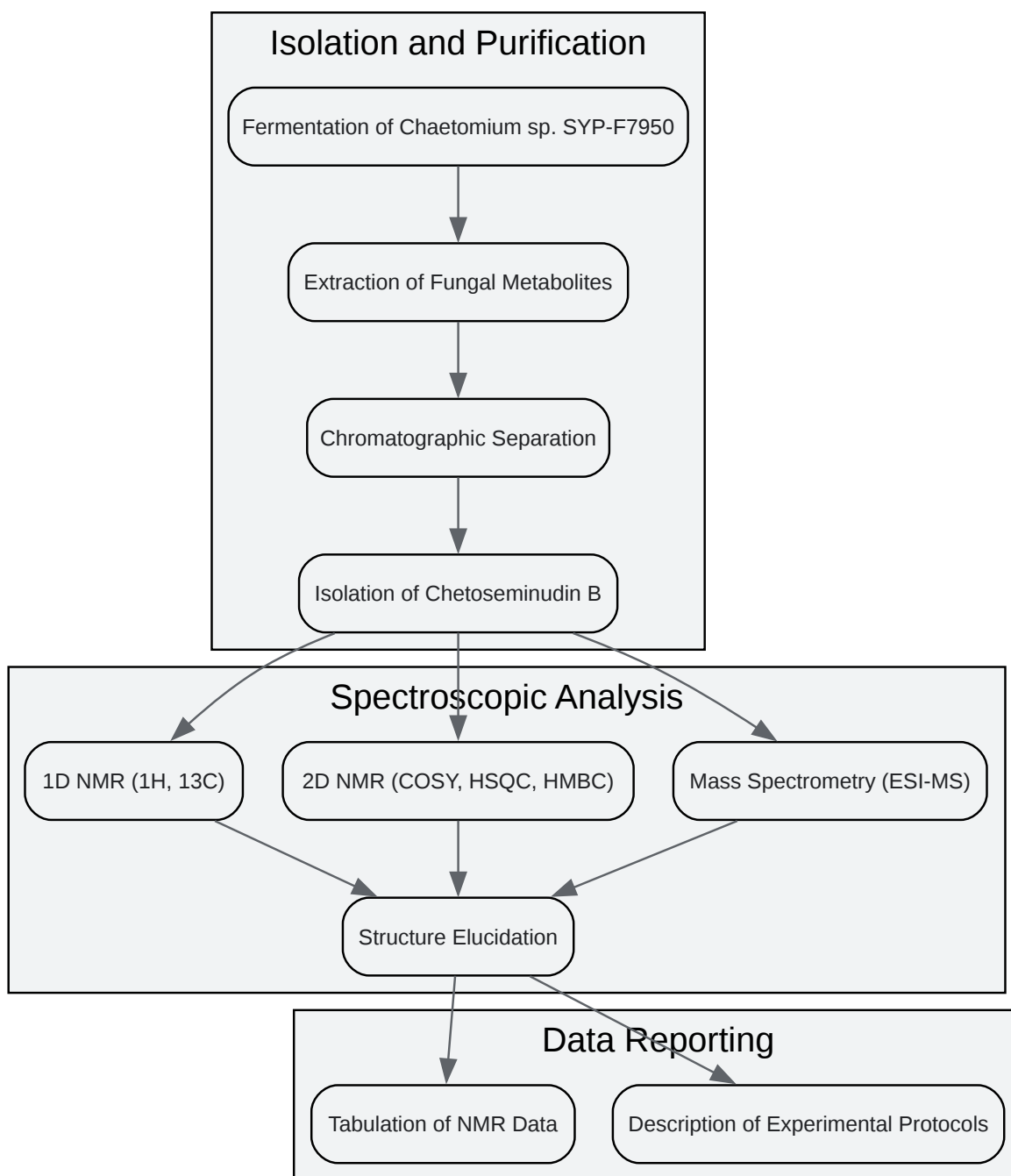
- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for all NMR measurements.

- Internal Standard: The residual solvent peaks (δ H 2.50 for 1 H and δ C 39.52 for 13 C) were used as internal standards.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) was performed on a Thermo Scientific LTQ Orbitrap XL spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Chetoseminudin B**.

Workflow for Spectroscopic Analysis of Chetoseminudin B



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Caption: General workflow from fungal fermentation to the final reporting of spectroscopic data for **Chetoseminudin B**.

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References

- 1. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus *Chaetomium* sp. SYP-F7950 of *Panax notoginseng* - PMC [pmc.ncbi.nlm.nih.gov]
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